

# 1-Bromo-3-methoxy-2-methylpropane CAS number and supplier information

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## Compound of Interest

Compound Name: 1-Bromo-3-methoxy-2-methylpropane

Cat. No.: B3213850

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## Technical Guide: 1-Bromo-3-methoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-Bromo-3-methoxy-2-methylpropane**, a key chemical intermediate. The document details its chemical and physical properties, CAS number for unambiguous identification, safety and hazard information, and known suppliers. Furthermore, a detailed, plausible experimental protocol for its synthesis from commercially available starting materials is presented, accompanied by workflow and relationship diagrams for enhanced clarity.

## Chemical Identification and CAS Number

Proper identification is critical in research and development. **1-Bromo-3-methoxy-2-methylpropane** is registered under the following identifiers.

Identifier	Value
IUPAC Name	1-bromo-3-methoxy-2-methylpropane[1]
CAS Number	112889-79-9[1][2][3]
EC Number	865-949-2[1]
Synonyms	Propane, 1-bromo-3-methoxy-2-methyl-[1][3]

## Chemical and Physical Properties

A summary of the key chemical and physical properties is provided below, based on computed data.

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>11</sub> BrO[1]
Molecular Weight	167.04 g/mol [1]
InChI Key	HUMUEIKGCRJPBP-UHFFFAOYSA-N[1]
SMILES	CC(COC)CBr[1]

## Proposed Synthesis and Experimental Protocol

While specific literature detailing the synthesis of **1-Bromo-3-methoxy-2-methylpropane** is not readily available, a standard and reliable method for its preparation involves the bromination of its corresponding alcohol, 3-methoxy-2-methylpropan-1-ol. The following protocol is based on well-established procedures for converting primary alcohols to alkyl bromides.[4][5]

Reaction: 3-methoxy-2-methylpropan-1-ol + HBr → **1-Bromo-3-methoxy-2-methylpropane** + H<sub>2</sub>O

Materials:

- 3-methoxy-2-methylpropan-1-ol

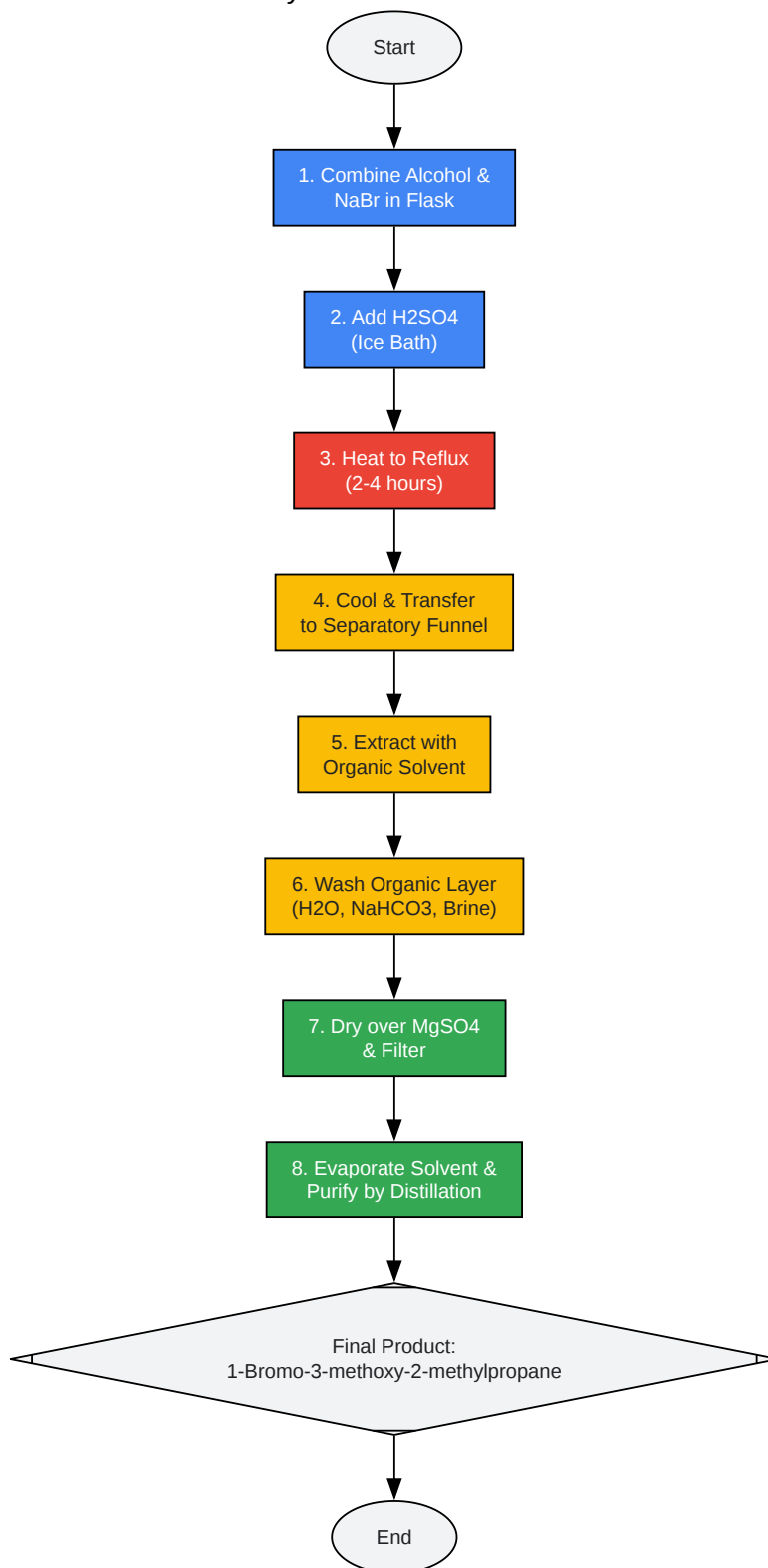
- Sodium bromide (NaBr) or Potassium bromide (KBr)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Deionized Water
- Saturated Sodium Bicarbonate Solution
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Diethyl ether or Dichloromethane (for extraction)

#### Methodology:

- Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxy-2-methylpropan-1-ol (1.0 eq) and sodium bromide (1.2 eq). Add a volume of water sufficient to dissolve the salt.
- Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (approx. 1.2 eq) to the stirred mixture. The addition is exothermic and should be done with care to prevent excessive temperature increase.
- Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain a gentle reflux for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. If two phases are not distinct, add deionized water to dissolve the inorganic salts.
- Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or dichloromethane (3x volumes).
- Washing: Combine the organic extracts. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
- **Purification:** Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under vacuum to yield pure **1-Bromo-3-methoxy-2-methylpropane**.

## Synthesis Workflow

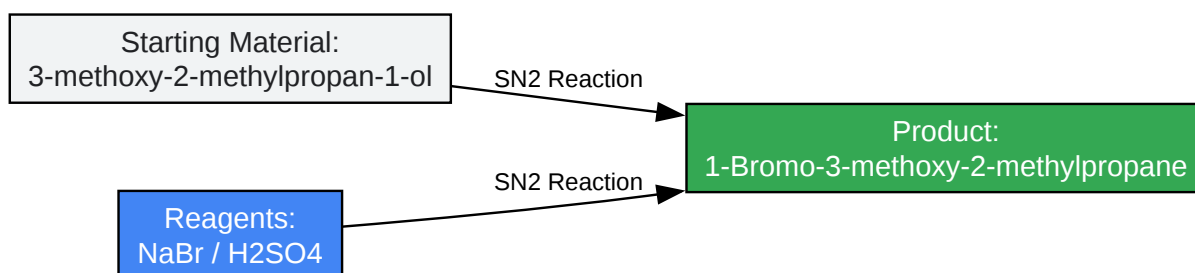


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A general experimental workflow for the synthesis of **1-Bromo-3-methoxy-2-methylpropane**.

## Logical Relationship of Synthesis

The synthesis follows a straightforward nucleophilic substitution pathway where the hydroxyl group of the starting alcohol is converted into a good leaving group by protonation, which is then displaced by the bromide ion.



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Logical relationship between starting materials, reagents, and the final product.

## Safety and Hazard Information

Based on GHS classifications, **1-Bromo-3-methoxy-2-methylpropane** is a hazardous substance requiring careful handling in a laboratory setting.

Hazard Code	Classification
H226	Flammable liquid and vapor[1]
H315	Causes skin irritation[1]
H319	Causes serious eye irritation[1]
H335	May cause respiratory irritation[1]

Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

## Supplier Information

**1-Bromo-3-methoxy-2-methylpropane** is available from several chemical suppliers specializing in research and development chemicals.

Supplier	CAS Number	Notes
BLD Pharm	112889-79-9[2]	Available for research use.
ChemicalBook	112889-79-9[3]	Lists multiple potential suppliers.

Note: Availability and purity may vary. It is recommended to contact suppliers directly for current stock and specifications.

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## References

- 1. 1-Bromo-3-methoxy-2-methylpropane | C<sub>5</sub>H<sub>11</sub>BrO | CID 21284814 - PubChem [pubchem.ncbi.nlm.nih.gov]
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